
5-Hydroxylansoprazole
概要
説明
5-ヒドロキシルランソプラゾール、別名AG1908は、ランソプラゾールの活性代謝物です。ランソプラゾールは、各種の消化性潰瘍疾患の治療に有効な胃プロトンポンプ阻害薬です。ランソプラゾールの代謝は、CYP2C19酵素を介して起こり、5-ヒドロキシルランソプラゾールの生成をもたらします .
準備方法
合成経路および反応条件
5-ヒドロキシルランソプラゾールの合成には、CYP2C19酵素によるランソプラゾールの代謝変換が含まれます。この酵素反応は、ヒトの体内では生理的条件下で起こります。特定の合成経路には、ランソプラゾールのベンゼン環の5位での水酸化が含まれます .
工業的生産方法
5-ヒドロキシルランソプラゾールの工業的生産は、通常、CYP2C19を発現する微生物または酵素系を用いたバイオ変換プロセスによって達成されます。これらのシステムは、制御された条件下で代謝物の高収率を生成するように最適化されています .
化学反応の分析
反応の種類
5-ヒドロキシルランソプラゾールは、以下を含むさまざまな化学反応を受けます。
酸化: さらなる酸化が起こり、スルホン誘導体の生成につながります。
還元: 還元反応は、ヒドロキシル基を他の官能基に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過酸があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
酸化: スルホン誘導体の生成。
還元: 脱水酸化生成物の生成。
科学的研究への応用
5-ヒドロキシルランソプラゾールは、いくつかの科学的研究への応用があります。
化学: プロトンポンプ阻害薬に関する研究における基準化合物として使用されます。
生物学: ランソプラゾールの代謝における役割とその胃酸分泌への影響について調査されています。
医学: 消化性潰瘍疾患の治療における治療の可能性と薬物動態について研究されています。
科学的研究の応用
Pharmacological Properties
5-Hydroxylansoprazole exhibits several pharmacological effects that may differ from its parent compound, lansoprazole. Notably, it retains some proton-pump inhibitory effects and may also possess unique mechanisms of action. Recent studies suggest that 5-HLS can inhibit fatty acid synthase (FASN), an enzyme crucial for cancer cell growth, particularly in triple-negative breast cancer (TNBC) cells . This potential anticancer property highlights the need for further investigation into the therapeutic applications of 5-HLS beyond acid suppression.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound sulfide, a derivative of 5-HLS. The research indicated that this compound could inhibit FASN, suggesting a possible therapeutic role in TNBC treatment .
- Drug Interaction Studies : this compound is involved in significant drug interactions, particularly with other medications metabolized by cytochrome P450 enzymes. For instance, studies have shown that fluvoxamine and clarithromycin can dramatically affect the pharmacokinetics of lansoprazole and its metabolites, including 5-HLS. These interactions are crucial for optimizing treatment regimens involving PPIs .
- Hepatoprotective Effects : Research indicates that lansoprazole, through its metabolite 5-HLS, may offer protective effects against drug-induced liver injury. In vitro studies demonstrated that lansoprazole treatment could enhance cell viability in models of cisplatin-induced cytotoxicity by activating the Nrf2 antioxidant pathway .
Comparative Analysis of Pharmacokinetics
The pharmacokinetics of this compound are influenced by genetic polymorphisms in CYP2C19, an enzyme critical for the metabolism of lansoprazole. Variations in this enzyme can lead to significant differences in drug metabolism among individuals:
CYP2C19 Genotype | AUC(0-infinity) Increase with Fluvoxamine | AUC(0-infinity) Increase with Clarithromycin |
---|---|---|
Homozygous Extensive Metabolizers (EMs) | 3.8-fold increase | 1.55-fold increase |
Heterozygous EMs | 2.5-fold increase | 1.74-fold increase |
Poor Metabolizers (PMs) | No significant change | 1.80-fold increase |
This table illustrates how different genotypes can affect the pharmacokinetic profile of lansoprazole and its metabolites, emphasizing the importance of personalized medicine in treatment strategies .
作用機序
5-ヒドロキシルランソプラゾールは、H+/K+ ATPaseとしても知られる胃プロトンポンプを阻害することによって効果を発揮します。この阻害は胃酸の分泌を減らし、酸関連の障害からの緩和をもたらします。この化合物は、胃粘膜の壁細胞にあるプロトンポンプを標的にし、酸の生成を減少させます .
類似化合物との比較
類似化合物
- オメプラゾール
- パンタプラゾール
- ラベプラゾール
- エソメプラゾール
独自性
5-ヒドロキシルランソプラゾールは、ランソプラゾールからの特定の代謝起源とその5位での独特の水酸化のためにユニークです。この構造修飾は、他のプロトンポンプ阻害薬と比較して、独自の薬物動態学的および薬力学的特性を付与します .
生物活性
5-Hydroxylansoprazole is a significant metabolite of lansoprazole, a proton pump inhibitor (PPI) widely used for treating gastric and esophageal disorders. Recent research has highlighted the compound's biological activities, particularly its potential anticancer properties and mechanisms of action in various biological systems.
This compound exhibits enhanced biological activity compared to its parent compound, lansoprazole. It has been shown to inhibit fatty acid synthase (FASN), a key enzyme involved in lipid biosynthesis that is often overexpressed in cancer cells. This inhibition is particularly relevant in the context of triple-negative breast cancer, where FASN plays a critical role in tumor growth and survival. The metabolite not only inhibits FASN but also affects the non-homologous end joining (NHEJ) repair pathway of oxidative DNA damage, mediated through poly(ADP-ribose) polymerase 1 (PARP1) .
Antioxidant Properties
Research indicates that lansoprazole, including its metabolites like this compound, can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for cellular defense against oxidative stress. In hepatic cells, this compound has demonstrated protective effects against cisplatin-induced cytotoxicity by upregulating antioxidant genes such as heme oxygenase-1 (HO1). The activation of this pathway suggests potential therapeutic applications for liver protection during chemotherapy .
Case Studies and Clinical Implications
A notable case study reported an elderly patient treated with lansoprazole who developed exfoliative dermatitis. This case emphasized the importance of monitoring adverse effects associated with PPI treatment, although it did not directly implicate this compound. The relationship between prolonged PPI use and skin reactions highlights the need for careful consideration of long-term therapy with these drugs .
Comparative Activity Table
To summarize the biological activities and mechanisms of this compound, the following table compares its effects with those of lansoprazole:
Activity | Lansoprazole | This compound |
---|---|---|
FASN Inhibition | Moderate | Stronger |
NHEJ Regulation | Limited | Significant |
Antioxidant Activity | Some activation of Nrf2 | Strong activation |
Cytoprotection in Hepatic Cells | Limited evidence | Evident in cisplatin models |
Clinical Use | Widely used for gastric disorders | Emerging research in oncology |
Future Directions
The growing body of evidence surrounding the biological activity of this compound opens avenues for further research into its potential as an anticancer agent and as a protective agent in oxidative stress-related conditions. Future studies should focus on:
- In vivo studies to assess the efficacy and safety profile of this compound in cancer models.
- Clinical trials to evaluate its impact on cancer treatment outcomes, especially in combination therapies.
- Mechanistic studies to elucidate the pathways involved in its biological activities.
Q & A
Q. What validated analytical methods are available for quantifying 5-hydroxylansoprazole in biological matrices, and how can researchers ensure methodological robustness?
Basic
A validated HPLC-MS/MS method is widely used for quantifying this compound in rat plasma. This method employs a Diamonsil C18 column (150 × 2.1 mm, 5 µm) with a mobile phase of acetonitrile-0.1% formic acid and 2 mmol·L⁻¹ ammonium acetate (43:57 v/v) at 0.3 mL/min. Electrospray ionization in triple quadrupole MS with multiple reaction monitoring (MRM) ensures specificity (e.g., m/z 384.1→179.9 for this compound). Key validation parameters include linearity (12.60–5040.00 ng/mL), recovery rates (89.6–92.7%), and inter-/intra-assay CVs <10% . Researchers must validate accuracy, precision, and matrix effects per ICH guidelines.
Q. How do CYP2C19 polymorphisms affect the pharmacokinetic (PK) design of studies investigating this compound metabolism?
Advanced
CYP2C19 genetic variants significantly influence this compound formation, as it is a primary metabolite of lansoprazole via CYP2C18. Studies must stratify participants into extensive metabolizers (EMs) and poor metabolizers (PMs) using genotyping. For example, PMs exhibit slower clearance of lansoprazole, leading to altered this compound AUC and Cmax. PK parameters (e.g., t1/2, CL/F) should be calculated using software like DAS 2.0 and statistically compared across groups with ANOVA/Duncan’s test (p<0.05). Note that CYP3A4 becomes dominant at high lansoprazole concentrations, complicating dose-response interpretations .
Q. What experimental strategies resolve contradictions between in vitro and in vivo metabolic data for this compound?
Advanced
Discrepancies often arise due to stereoselective metabolism (e.g., S-lansoprazole favors 5-hydroxylation over R-enantiomers in vitro, but systemic factors like protein binding alter this in vivo). To reconcile
- Use hepatocyte co-cultures or microsomal assays with human CYP isoforms (2C19/3A4) under physiologically relevant concentrations.
- Conduct crossover PK studies in animal models (e.g., rats) with controlled CYP inhibitors/inducers. For example, co-administer fluvoxamine (CYP2C19 inhibitor) to isolate this compound’s metabolic pathway .
- Apply population PK modeling to account for inter-individual variability in human trials.
Q. How can researchers optimize HPLC-MS/MS methods to differentiate this compound from structurally similar metabolites like lansoprazole sulfone?
Advanced
Chromatographic specificity is critical. Strategies include:
- Mobile phase optimization : Adjust ammonium acetate concentration (2–5 mmol·L⁻¹) to enhance peak separation.
- Column selection : Use UPLC columns (e.g., BEH C18, 1.7 µm) for higher resolution.
- MRM transitions : Select unique fragment ions (e.g., m/z 384.1→179.9 for this compound vs. m/z 383.9→115.9 for lansoprazole sulfone) .
- Stability testing : Validate analyte stability under autosampler conditions (4°C) and freeze-thaw cycles to prevent degradation.
Q. What are the limitations of spectrophotometric methods for this compound quantification, and when should they be avoided?
Basic
Spectrophotometric methods (e.g., UV-Vis) are less specific due to overlapping absorbance peaks from plasma components. They often require derivatization (e.g., heating for color formation), which risks analyte degradation. These methods lack sensitivity for low-concentration PK studies (LOQ >100 ng/mL vs. 12.60 ng/mL for HPLC-MS/MS) and fail to distinguish metabolites. Use spectrophotometry only for preliminary stability testing or bulk pharmaceutical analysis, not for biological matrices .
Q. How should researchers design studies to assess food-drug interactions impacting this compound bioavailability?
Advanced
- Crossover design : Administer lansoprazole with/without CYP-modulating food components (e.g., grapefruit juice for CYP3A4 inhibition) in randomized phases.
- Sampling protocol : Collect plasma at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose to capture tmax shifts.
- Statistical analysis : Use non-compartmental analysis (NCA) for AUC comparisons and mixed-effects models to adjust for covariates (e.g., BMI, CYP genotype) .
Q. What are the ethical and methodological considerations for human studies on this compound?
Basic
- Inclusion criteria : Exclude participants with hepatic impairment or CYP2C19/3A4-altering medications.
- Informed consent : Disclose risks of repeated blood sampling and genotyping implications.
- Ethical approval : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and obtain IRB approval .
Q. How do stereochemical properties of lansoprazole influence this compound’s pharmacological activity?
Advanced
The S-enantiomer of lansoprazole is preferentially metabolized to this compound, while the R-enantiomer has higher systemic exposure due to slower hepatic clearance. Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers in PK studies. Note that this compound itself is chiral, requiring enantiomer-specific MRM transitions for accurate quantification .
Q. What statistical approaches are recommended for analyzing contradictory PK data in this compound studies?
Advanced
- Meta-analysis : Pool data from multiple studies (e.g., Brazilian Journal of Pharmaceutical Sciences, 2015) to identify confounding variables (e.g., diet, CYP phenotypes).
- Bayesian hierarchical models : Account for between-study heterogeneity.
- Sensitivity analysis : Test robustness by excluding outliers or stratifying by covariates like age/sex .
Q. How can researchers improve the detection limits of this compound in low-volume pediatric plasma samples?
Advanced
特性
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLTMRSSAXUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131926-98-2 | |
Record name | 5-Hydroxylansoprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXYLANSOPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ROU3WS91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。